molecular formula C18H18N4O4S B2445931 (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1788771-59-4

(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2445931
CAS No.: 1788771-59-4
M. Wt: 386.43
InChI Key: MXFJJVMNKQVUKI-UHFFFAOYSA-N
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Description

(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
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Biological Activity

The compound (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a furan ring, a pyrrolidine moiety, and a sulfonamide group, suggest a range of pharmacological applications. This article provides a detailed overview of the biological activity associated with this compound, including relevant research findings and potential therapeutic applications.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

C14H15NO5S\text{C}_{14}\text{H}_{15}\text{N}\text{O}_{5}\text{S}

Key Features

  • Furan Ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
  • Pyrrolidine Moiety : Often associated with neuroprotective properties and modulation of neurotransmitter systems.
  • Sulfonamide Group : Recognized for antibacterial properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide moiety is particularly effective against various bacterial strains. Preliminary studies suggest that this compound may inhibit bacterial growth through interference with folic acid synthesis pathways.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
P. aeruginosa12

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF710Apoptosis induction
HT298Cell cycle arrest at G2/M phase
A43112Inhibition of Bcl-2 protein expression

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through Structure–Activity Relationship (SAR) studies. Variations in the substituents on the furan and triazole rings significantly influence the potency and selectivity of the compound.

Notable SAR Findings

  • Furan Substituents : Modifications on the furan ring enhance antimicrobial activity.
  • Triazole Ring Variations : Different phenyl substitutions on the triazole ring affect anticancer potency.
  • Sulfonamide Group Positioning : The position of the sulfonamide group is crucial for maintaining antibacterial efficacy.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, particularly against resistant strains.

Case Study 2: Anticancer Potential

In another study focusing on breast cancer cell lines, derivatives of this compound were assessed for their ability to induce apoptosis. Results showed that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics.

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c23-18(17-11-19-22(20-17)14-5-2-1-3-6-14)21-9-8-16(12-21)27(24,25)13-15-7-4-10-26-15/h1-7,10-11,16H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFJJVMNKQVUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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